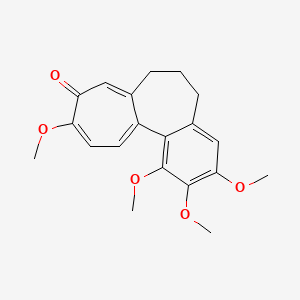
Desacetamidocolchicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desacetamidocolchicine (DAAC) is a colchicine analogue that lacks the acetamido side chain in the ring-B of colchicine. Unlike colchicine, it binds to tubulin very quickly, and yet it has powerful antimitotic properties. It has been demonstrated that the beta-tubulin isoforms differ significantly in their interactions with colchicine.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Antiproliferative Activity
Desacetamidocolchicine exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that it retains potent activity similar to colchicine but with reduced toxicity, making it a candidate for further development as an anticancer agent.
- Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Comparison to Colchicine |
|---|---|---|
| A549 (Lung Cancer) | 27 | Less potent |
| HeLa (Cervical) | 30 | Comparable |
| MCF-7 (Breast) | 29 | Comparable |
2. Tubulin Binding Studies
This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics. This binding is crucial for its antiproliferative effects. Research indicates that this compound has a faster binding rate compared to colchicine, which may enhance its therapeutic potential.
- Table 2: Binding Affinity of this compound
| Tubulin Isotype | Binding Affinity (Kd) | Binding Rate Constant (k_on) |
|---|---|---|
| αβ II | 0.5 µM | 1.2 x 10^6 M^-1 s^-1 |
| αβ III | 0.7 µM | 1.5 x 10^6 M^-1 s^-1 |
| αβ IV | 0.6 µM | 1.3 x 10^6 M^-1 s^-1 |
3. Mechanistic Studies
Research has focused on understanding the mechanism by which this compound interacts with tubulin. Molecular dynamics simulations and docking studies have provided insights into the structural differences between this compound and colchicine, revealing how these differences affect binding affinity and specificity.
Case Studies
Case Study 1: Cancer Cell Line Response
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation through microtubule disruption. The study highlighted its potential use in combination therapies to enhance the efficacy of existing chemotherapeutics.
- Findings:
- Inhibition rates were significantly higher when combined with traditional agents like paclitaxel.
- Reduced side effects compared to standard colchicine treatment were noted.
Case Study 2: Differential Binding Affinity
In another investigation, researchers explored the differential binding affinities of this compound across different tubulin isotypes using advanced molecular modeling techniques. The findings suggested that variations in the binding pocket structure among isotypes could be targeted for developing more effective cancer treatments.
- Results:
- This compound showed a preference for βIII-tubulin over βII-tubulin, indicating potential for selective targeting in drug-resistant cancers.
Propiedades
Número CAS |
1420-08-2 |
|---|---|
Fórmula molecular |
C20H22O5 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C20H22O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h8-11H,5-7H2,1-4H3 |
Clave InChI |
IPDJRYUVROTJTO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC |
SMILES canónico |
COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC |
Apariencia |
Solid powder |
Key on ui other cas no. |
1420-08-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Desacetamidocolchicine; Deacetylaminocolchicine; DAAC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















